molecular formula C19H20IN3O2 B14951481 N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide

N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide

Cat. No.: B14951481
M. Wt: 449.3 g/mol
InChI Key: HWNNIJAGHNJLBD-HYARGMPZSA-N
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Description

N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide is a complex organic compound characterized by the presence of an iodophenyl group, a hydrazinyl group, and a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the iodination of a phenyl group followed by the formation of a hydrazone linkage. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining stringent quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of more reduced products.

    Substitution: The iodophenyl group can participate in nucleophilic or electrophilic substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of products depending on the substituent introduced.

Scientific Research Applications

N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)-1,1-diphenylmethanimine
  • N-(4-iodophenyl)phthalamic acid

Uniqueness

Compared to similar compounds, N-(4-iodophenyl)-5-oxo-5-[(2E)-2-(1-phenylethylidene)hydrazinyl]pentanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20IN3O2

Molecular Weight

449.3 g/mol

IUPAC Name

N-(4-iodophenyl)-N'-[(E)-1-phenylethylideneamino]pentanediamide

InChI

InChI=1S/C19H20IN3O2/c1-14(15-6-3-2-4-7-15)22-23-19(25)9-5-8-18(24)21-17-12-10-16(20)11-13-17/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

HWNNIJAGHNJLBD-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCCC(=O)NC1=CC=C(C=C1)I)/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)CCCC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2

Origin of Product

United States

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